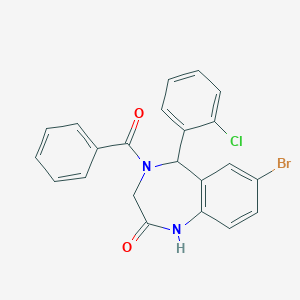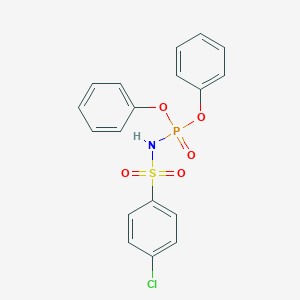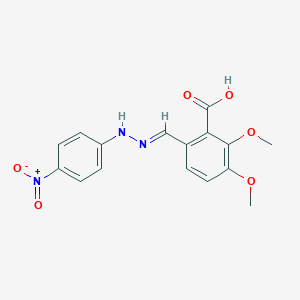![molecular formula C23H30O2 B420666 1-[4'-(NONYLOXY)-[1,1'-BIPHENYL]-4-YL]ETHAN-1-ONE](/img/structure/B420666.png)
1-[4'-(NONYLOXY)-[1,1'-BIPHENYL]-4-YL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone is an organic compound with the molecular formula C23H30O2 It is a derivative of biphenyl, featuring a nonyloxy group and an ethanone moiety
Preparation Methods
The synthesis of 1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and nonanol as the primary starting materials.
Etherification: The nonanol undergoes etherification with biphenyl to form 4’-nonyloxybiphenyl.
Acetylation: The 4’-nonyloxybiphenyl is then acetylated using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl ring is substituted with various electrophiles under acidic conditions.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Electrophiles: Halogens, nitro groups
Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.
Scientific Research Applications
1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anti-inflammatory effects could involve the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone can be compared with similar compounds such as:
4’-Nonyloxy-[1,1’-biphenyl]-4-carboxylic acid: This compound has a carboxylic acid group instead of an ethanone group, which may result in different chemical reactivity and applications.
4’-Nonyloxy-[1,1’-biphenyl]-4-yl methanol: This compound features a hydroxyl group instead of an ethanone group, affecting its solubility and reactivity.
Properties
Molecular Formula |
C23H30O2 |
|---|---|
Molecular Weight |
338.5g/mol |
IUPAC Name |
1-[4-(4-nonoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C23H30O2/c1-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(11-13-21)19(2)24/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
OUYMHQWTYQDKRA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-({5-bromo-2-hydroxy-3-nitrobenzylidene}amino)phenyl]-2H-chromen-2-one](/img/structure/B420583.png)

![4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE](/img/structure/B420586.png)

![7-Amino-9-(ethylsulfanyl)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B420589.png)

![N-(2-{2-[4-(acetylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B420594.png)
![4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B420600.png)
![4-bromobenzaldehyde (5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B420602.png)
![(4E)-4-[(4-bromophenyl)imino]pentan-2-one](/img/structure/B420603.png)




